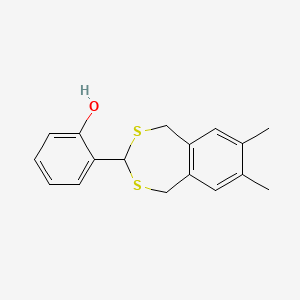
2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol is an organic compound that belongs to the class of benzodithiepins This compound is characterized by a benzene ring fused with a dithiepin ring system, which contains sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol typically involves the following steps:
Formation of the Dithiepin Ring: The dithiepin ring is synthesized through a cyclization reaction involving a suitable precursor containing sulfur atoms.
Introduction of the Phenol Group: The phenol group is introduced through a substitution reaction, where a hydroxyl group replaces a leaving group on the benzene ring.
Methylation: The final step involves the methylation of the benzene ring to introduce the dimethyl groups at the 7 and 8 positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The dithiepin ring can be reduced to form dihydro derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dithiepin ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)methanol: Similar structure but with a methanol group instead of a phenol group.
Uniqueness
2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol is unique due to the presence of both the phenol group and the dithiepin ring system
Properties
Molecular Formula |
C17H18OS2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol |
InChI |
InChI=1S/C17H18OS2/c1-11-7-13-9-19-17(15-5-3-4-6-16(15)18)20-10-14(13)8-12(11)2/h3-8,17-18H,9-10H2,1-2H3 |
InChI Key |
CDTRHNXTYFNMBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CSC(SC2)C3=CC=CC=C3O)C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















